4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide
CAS No.: 1789027-99-1
Cat. No.: VC2887293
Molecular Formula: C10H15NO4S2
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1789027-99-1 |
---|---|
Molecular Formula | C10H15NO4S2 |
Molecular Weight | 277.4 g/mol |
IUPAC Name | 4-tert-butylsulfonylbenzenesulfonamide |
Standard InChI | InChI=1S/C10H15NO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3,(H2,11,14,15) |
Standard InChI Key | JYFZDFVXAHXRED-UHFFFAOYSA-N |
SMILES | CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Canonical SMILES | CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Introduction
Chemical Structure and Properties
Molecular Structure
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide features a para-disubstituted benzene ring with a primary sulfonamide group at one position and a 2-methylpropane-2-sulfonyl group at the opposing position. The presence of these two sulfur-containing functional groups creates a molecule with interesting electronic properties and potential hydrogen bonding capabilities through the sulfonamide moiety.
Synthetic Approaches and Preparation
Reaction Mechanisms
The formation of sulfonamide functional groups generally proceeds through nucleophilic substitution reactions. In a typical process, a sulfonyl chloride intermediate reacts with a nucleophile (such as ammonia) to yield the corresponding sulfonamide. For 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide, the presence of two distinct sulfur-containing groups suggests a multi-step synthetic approach with carefully controlled reaction conditions to achieve regioselectivity .
Similar sulfonamide derivatives have been synthesized by reacting appropriate starting materials like 4-methylbenzenesulfonyl chloride with nucleophiles under controlled pH conditions (pH 6-10), as demonstrated in the synthesis of related compounds .
Applications and Research Significance
Synthetic Chemistry Applications
As a "versatile small molecule scaffold" (as described in product listings), 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide likely serves as an intermediate in organic synthesis . The presence of the sulfonamide group, which can function as both a hydrogen bond donor and acceptor, makes it potentially useful in the development of compounds with specific binding properties or as ligands in coordination chemistry.
Structure-Activity Relationships
Quantity | Price |
---|---|
50 mg | 462,00 € |
500 mg | 1.244,00 € |
The relatively high cost per unit mass suggests specialized synthesis methods and potentially limited market demand, consistent with its status as a research chemical rather than a bulk commodity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume